molecular formula C29H33N7O3S B2805944 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide CAS No. 1020048-24-1

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide

Cat. No. B2805944
CAS RN: 1020048-24-1
M. Wt: 559.69
InChI Key: PGZIHBNHDYDCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C29H33N7O3S and its molecular weight is 559.69. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have found that it selectively inhibits specific cellular pathways involved in cancer cell growth and survival. Further studies are needed to explore its mechanism of action and potential as a targeted therapy for various cancer types .

Necroptosis Inhibition

Necroptosis is a regulated form of cell death implicated in inflammatory diseases, neurodegenerative conditions, and cancers. This compound has been identified as a potent necroptosis inhibitor, making it a valuable candidate for drug development in these areas .

Elongase Inhibition

The compound has demonstrated inhibitory effects on mammalian elongases. Elongases play a crucial role in lipid metabolism, and their inhibition could have implications for metabolic disorders and lipid-related diseases .

Imidazole Synthesis

Imidazoles are essential heterocyclic compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science. Researchers have explored the synthesis of substituted imidazoles using this compound as a precursor .

Copper Complexes for Anticancer Activity

The compound can form stable complexes with copper ions. These complexes have shown potent anticancer properties, affecting cell cycle progression, inducing apoptosis, and activating caspases .

Functional Molecule Design

Due to its unique structure, the compound can serve as a building block for designing functional molecules. Researchers have investigated its regiocontrolled synthesis to create derivatives with specific properties for various applications .

properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N7O3S/c1-16-10-17(2)27(18(3)11-16)32-26(37)15-40-29-30-22-14-24(39-7)23(38-6)13-21(22)28-31-25(34-36(28)29)8-9-35-20(5)12-19(4)33-35/h10-14H,8-9,15H2,1-7H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIHBNHDYDCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide

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